4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione
Overview
Description
4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes an isoindoline-1,3-dione core and a piperidin-3-yl substituent. It is known for its potential therapeutic applications, particularly in the modulation of biological pathways related to tumor necrosis factor α (TNF-α).
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons .
Mode of Action
This compound acts by preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α
Biochemical Pathways
The compound affects the biochemical pathways involving TNF-α. TNF-α is involved in various biological processes including cell proliferation, differentiation, apoptosis, lipid metabolism, and coagulation . By modulating the activity of TNF-α, this compound can influence these processes.
Result of Action
The molecular and cellular effects of this compound’s action would be related to its modulation of TNF-α activity. By reducing the activity of TNF-α, the compound could potentially alleviate symptoms of diseases or conditions associated with high levels of this cytokine .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules .
Cellular Effects
It is believed that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is believed that this compound may have varying effects over time, including potential impacts on the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is believed that the effects of this compound may vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The process can be further optimized by varying the reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Industrial Production Methods
Industrial production of this compound often employs efficient and scalable synthetic routes. One common method involves the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and high throughput. The process may also include purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindoline-1,3-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindoline-1,3-dione compounds .
Scientific Research Applications
4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential to modulate biological pathways, particularly those involving TNF-α.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione can be compared with other similar compounds such as:
Thalidomide: Known for its immunomodulatory effects and similar isoindoline-1,3-dione core.
Lenalidomide: A derivative of thalidomide with enhanced anti-inflammatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer activities
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
4-amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-8-4-1-3-7-10(8)13(19)16(12(7)18)9-5-2-6-15-11(9)17/h1,3-4,9H,2,5-6,14H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHXPFBXPSHXGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1283964-17-9 | |
Record name | 4-amino-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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